molecular formula C18H32ClNO2 B12541086 1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride CAS No. 142288-23-1

1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride

Cat. No.: B12541086
CAS No.: 142288-23-1
M. Wt: 329.9 g/mol
InChI Key: PWPSDFSEBDDADB-UHFFFAOYSA-M
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Description

1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride is a quaternary ammonium compound with the molecular formula C18H32ClNO2. This compound is known for its unique structure, which includes a pyridinium ion substituted with a decyloxy and a hydroxypropyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride typically involves the reaction of pyridine with 3-(decyloxy)-2-hydroxypropyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies of cell membrane interactions and as a potential antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it a potential antimicrobial agent. The molecular targets include membrane phospholipids and proteins, and the pathways involved are related to membrane disruption and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Decyloxy)-2-hydroxypropyl]pyridinium bromide
  • 1-[3-(Decyloxy)-2-hydroxypropyl]pyridinium iodide
  • 1-[3-(Decyloxy)-2-hydroxypropyl]pyridinium acetate

Uniqueness

1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride is unique due to its specific chloride ion, which influences its solubility and reactivity compared to its bromide, iodide, and acetate counterparts. The decyloxy and hydroxypropyl groups also contribute to its distinct chemical and biological properties .

Properties

CAS No.

142288-23-1

Molecular Formula

C18H32ClNO2

Molecular Weight

329.9 g/mol

IUPAC Name

1-decoxy-3-pyridin-1-ium-1-ylpropan-2-ol;chloride

InChI

InChI=1S/C18H32NO2.ClH/c1-2-3-4-5-6-7-8-12-15-21-17-18(20)16-19-13-10-9-11-14-19;/h9-11,13-14,18,20H,2-8,12,15-17H2,1H3;1H/q+1;/p-1

InChI Key

PWPSDFSEBDDADB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOCC(C[N+]1=CC=CC=C1)O.[Cl-]

Origin of Product

United States

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